molecular formula C13H9Cl2N3O2 B5867843 N'-[(2,5-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide

N'-[(2,5-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide

Cat. No. B5867843
M. Wt: 310.13 g/mol
InChI Key: KVCFQIBANWSCDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2,5-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide (DCPI) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and bioorganic chemistry. DCPI is a pyridinecarboximidamide derivative that has been synthesized using a variety of methods.

Mechanism of Action

The exact mechanism of action of N'-[(2,5-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide is not fully understood. However, studies have suggested that N'-[(2,5-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression and are often overexpressed in cancer cells. Inhibition of HDACs by N'-[(2,5-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-[(2,5-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide has been shown to have several biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activities, N'-[(2,5-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the transmission of nerve impulses. Inhibition of AChE by N'-[(2,5-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide can lead to the accumulation of acetylcholine, which can result in increased neurotransmission and improved cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'-[(2,5-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide is its potential as an anticancer agent. N'-[(2,5-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide has been shown to be effective against various cancer cell lines and has a favorable toxicity profile. However, N'-[(2,5-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide has some limitations for lab experiments, including its low solubility in water and its instability under acidic conditions. These limitations can be overcome by using appropriate solvents and pH conditions.

Future Directions

N'-[(2,5-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide has several potential future directions for research. One potential direction is the development of N'-[(2,5-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide analogs with improved anticancer activity and pharmacokinetic properties. Another potential direction is the investigation of the mechanism of action of N'-[(2,5-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide and its interaction with HDACs. Additionally, N'-[(2,5-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide could be studied for its potential as an anti-inflammatory and cognitive-enhancing agent. Overall, N'-[(2,5-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide has significant potential for future research and development in various areas of scientific research.

Synthesis Methods

N'-[(2,5-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide can be synthesized using various methods. One of the most common methods is the reaction of 2-pyridinecarboximidamide with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is followed by purification using column chromatography or recrystallization. The yield of N'-[(2,5-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the ratio of reactants.

Scientific Research Applications

N'-[(2,5-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide has been studied extensively in the field of medicinal chemistry due to its potential applications as an anticancer agent. N'-[(2,5-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N'-[(2,5-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. N'-[(2,5-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2,5-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2/c14-8-4-5-10(15)9(7-8)13(19)20-18-12(16)11-3-1-2-6-17-11/h1-7H,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCFQIBANWSCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NOC(=O)C2=C(C=CC(=C2)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/OC(=O)C2=C(C=CC(=C2)Cl)Cl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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